3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound 3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (molecular formula: C₂₀H₁₉N₅O; monoisotopic mass: 345.158960) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 2-methoxyphenyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine core.
- Methyl groups at the 2- and 5-positions.
- A pyridin-3-ylmethylamine substituent at the 7-position .
This structure distinguishes it from closely related analogs, which typically feature substitutions such as 4-fluorophenyl, 4-chlorophenyl, or pyridin-2-ylmethyl groups. Its synthesis likely follows methods similar to those reported for other pyrazolo[1,5-a]pyrimidines, involving Suzuki coupling for aryl group introduction and nucleophilic substitution for amine functionalization .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-14-11-19(23-13-16-7-6-10-22-12-16)26-21(24-14)20(15(2)25-26)17-8-4-5-9-18(17)27-3/h4-12,23H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMDBWGBRRFGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle and is essential for meiosis.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition can lead to alterations in cell cycle progression.
Biological Activity
3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O2, with a molecular weight of approximately 335.4 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, characterized by its unique nitrogen-containing heterocyclic ring system that contributes to its biological activity.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit various kinases involved in cancer cell proliferation. A study highlighted that derivatives similar to this compound demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
Enzyme Inhibition
This compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. By inhibiting DHFR, the compound may reduce the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby exerting antiproliferative effects on cancer cells .
Binding Affinity Studies
Binding affinity studies have revealed that this compound interacts effectively with several biological targets. Its interaction profile suggests a mechanism of action that could involve modulation of signaling pathways relevant to tumor growth and survival .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the reaction of substituted pyrimidines with appropriate amines and aldehydes. These methods allow for the fine-tuning of chemical properties to enhance biological activity .
Case Study 1: Anticancer Activity
In a recent study published in MDPI, researchers synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activity against different cell lines. The results indicated that certain modifications at the 2 and 5 positions significantly enhanced cytotoxicity against breast cancer cells .
Case Study 2: Inhibition of CDK9
Another investigation focused on the inhibition of CDK9 by related compounds. The study found that specific structural features were essential for binding affinity and inhibitory potency against CDK9, suggesting that this compound could serve as a lead compound for developing more potent inhibitors .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Compound A | Similar pyrazolo core; different methoxy substitution | Enhanced solubility |
| Compound B | Contains a pyridine instead of pyrimidine | Altered enzyme inhibition profile |
| Compound C | Different substituents on phenyl ring | Variations in anticancer activity |
This comparative analysis highlights how slight variations in chemical structure can lead to significant differences in biological activity.
Scientific Research Applications
1.1 Antitumor Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antitumor activity. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, a study highlighted the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives that demonstrated significant cytotoxic effects against human cancer cell lines. These derivatives act by interfering with critical cellular pathways involved in cancer progression, making them potential candidates for anticancer drugs .
1.2 Enzymatic Inhibition
The compound has also shown promise as an inhibitor of various enzymes implicated in disease processes. Specifically, it has been evaluated for its inhibitory effects on phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways. The selectivity and potency of such compounds are crucial for developing targeted therapies with reduced side effects .
Synthesis and Functionalization
2.1 Synthetic Methods
The synthesis of 3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves cyclocondensation reactions between appropriate precursors. Recent advancements in synthetic methodologies have allowed for greater efficiency and yield in producing these compounds. For example, innovative approaches have been developed to modify the core structure while maintaining or enhancing biological activity .
2.2 Structural Modifications
Structural diversity is essential for optimizing the pharmacological properties of pyrazolo[1,5-a]pyrimidines. Researchers have explored various substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold to enhance solubility and bioavailability while reducing toxicity .
Case Studies
3.1 Efficacy in Cancer Treatment
A notable case study involved the evaluation of a library of pyrazolo[1,5-a]pyrimidines against several cancer cell lines. One derivative demonstrated an IC50 value of 18 nM against PI3Kδ, indicating potent inhibitory activity . This highlights the potential of such compounds in developing new cancer therapies.
3.2 Selectivity Profiles
Another study focused on the selectivity of various derivatives against different PI3K isoforms. The compound exhibited a favorable selectivity ratio that suggests its potential use in targeted cancer therapies with minimized off-target effects .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step organic reactions, often involving cyclization and substitution strategies. A representative pathway includes:
Step 1: Formation of the Pyrazolo[1,5-a]pyrimidine Core
-
Reactants : 5-Amino-1H-pyrazole derivatives and β-diketones or β-ketoesters.
-
Conditions : Microwave irradiation (120°C, 20 minutes) or thermal cyclization in refluxing ethanol .
-
Key Reaction :
Microwave irradiation enhances regioselectivity, favoring 7-amino derivatives over 5-amino isomers .
Step 2: Functionalization at the 7-Position
-
Substitution Reactions :
Functional Group Transformations
The compound undergoes selective reactions at its substituents:
Methoxy Group Demethylation
-
Reagent : BBr in CHCl.
-
Outcome : Conversion of methoxy to hydroxyl group, enabling further derivatization .
Pyridine Ring Modifications
-
Quaternization : Reaction with methyl iodide to form N-methylpyridinium salts.
Amine Group Acylation
-
Reactants : Acetyl chloride or benzoyl chloride.
-
Conditions : EtN, THF, 0°C to RT.
Regioselective Cyclization
Microwave irradiation promotes cyclization through the pyrazole nitrogen, avoiding alternative pathways. Computational studies indicate that the 7-position is thermodynamically favored by ~3 kcal/mol .
Chlorination Selectivity
Chlorination with POCl targets the 5- and 7-positions due to electron-deficient pyrimidine ring sites. The 7-position is more reactive, enabling sequential substitution .
Comparative Reaction Data
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
3-Position Substituents: 4-Fluorophenyl (e.g., Compound 32) is optimal for anti-Mycobacterium tuberculosis (M. tb) activity, with IC₅₀ values in the nanomolar range . The electron-withdrawing fluorine enhances target binding to mycobacterial ATP synthase. 2-Methoxyphenyl (target compound) introduces steric hindrance and electron-donating effects, which may reduce potency compared to 4-fluoro analogs but improve solubility .
N-Substituents :
- Pyridin-2-ylmethyl derivatives (e.g., Compounds 32, 48) dominate the literature, with modifications like 6-methoxy (Compound 48) enhancing metabolic stability .
- Pyridin-3-ylmethyl (target compound) represents a less common substitution; its impact on target binding or off-target effects (e.g., hERG inhibition) remains uncharacterized .
5-Position Substituents :
- Methyl (target compound) and phenyl (Compound 48) groups are tolerated, but bulkier substituents (e.g., 4-isopropylphenyl in Compound 35) may reduce activity .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Analogs with pyridin-2-ylmethyl groups exhibit good liver microsomal stability (>50% remaining after 1 hour), while the target compound’s pyridin-3-ylmethyl group may alter metabolic pathways .
- Toxicity : hERG liability is low in 4-fluorophenyl derivatives, but the target compound’s ortho-methoxy group could introduce torsional strain, increasing arrhythmia risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
